molecular formula C15H21FN2O3 B3027081 (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-21-3

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No. B3027081
CAS RN: 1233860-21-3
M. Wt: 296.34
InChI Key: QDVKVLLYZQDEFE-NSHDSACASA-N
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Description

The compound (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as tert-butyl groups and pyrrolidine rings, which are common in the synthesis of pharmaceutical intermediates, particularly those targeting nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include debenzylation, ring hydrogenation, and the formation of Schiff base compounds through the reaction with aromatic aldehydes . For example, the optimized large-scale synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves a one-pot process with three transformations . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of these compounds, revealing features such as intramolecular hydrogen bonding and the stabilization of the molecular structure . For instance, compound 2a crystallizes in the monoclinic space group P21/c and is stabilized by two O–H∙∙∙N and O–H∙∙∙O intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff bases, which are typically generated by the condensation of an amine with an aldehyde . The presence of tert-butyl and pyrrolidine groups in the structure suggests that the compound may also undergo similar reactions, potentially leading to the formation of various intermediates and final products useful in medicinal chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. These properties are often influenced by the presence of functional groups, molecular symmetry, and intramolecular interactions, such as hydrogen bonding . The thermal stability, solubility, and reactivity of these compounds are important parameters in their application as pharmaceutical intermediates .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

  • Enantioselective Nitrile Anion Cyclization : A study described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method yielded chiral pyrrolidine with high chemical and optical purity, demonstrating its utility in synthesizing complex molecules with potential pharmaceutical applications Chung et al., 2005.

  • Influenza Neuraminidase Inhibitors : Another research focused on the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores. The study highlights the synthesis of potent inhibitors using pyrrolidine derivatives, demonstrating their relevance in antiviral drug development Wang et al., 2001.

Drug Metabolism and Pharmacokinetics

  • Metabolic Pathways of Prostaglandin E2 Agonist : Research on CP-533,536, a prostaglandin E2 agonist, showed its metabolism by CYP2C8 and CYP3A, leading to various metabolites. Understanding these pathways is crucial for drug development and safety evaluation Prakash et al., 2008.

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Pyrrolidine Derivatives : Studies on the synthesis, characterization, and X-ray analysis of tert-butyl pyrrolidine-1-carboxylate derivatives revealed insights into their molecular structure and potential applications in material science and medicinal chemistry Çolak et al., 2021.

  • Antimalarial Compound Development : The selection of JPC-3210 as a lead compound for malaria treatment was based on its potent antimalarial activity and favorable pharmacokinetic profile, showcasing the application of pyrrolidine derivatives in infectious disease therapeutics Chavchich et al., 2016.

properties

IUPAC Name

tert-butyl (3S)-3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKVLLYZQDEFE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143956
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

CAS RN

1233860-21-3
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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